Fmoc-L-methionyl chloride

Descripción general

Descripción

Fmoc-L-methionyl chloride: is a derivative of the amino acid methionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-methionyl chloride can be synthesized by reacting L-methionine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis has streamlined the production of Fmoc-protected amino acids .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-methionyl chloride primarily undergoes substitution reactions where the Fmoc group is removed under basic conditions. It can also participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Major Products:

Deprotection: Removal of the Fmoc group yields L-methionine.

Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

Aplicaciones Científicas De Investigación

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis : Fmoc-L-methionyl chloride serves as a crucial building block in SPPS. Its incorporation allows for the efficient assembly of peptides through stepwise coupling reactions on a solid support, enabling the production of peptides that are otherwise challenging to synthesize due to steric hindrance or instability .

Case Study: Therapeutic Peptides : Recent research has demonstrated that peptides synthesized using Fmoc methodologies exhibit enhanced stability and biological activity. For instance, peptides derived from p53 have shown improved binding affinities when incorporating halogenated amino acids alongside Fmoc-protected residues, indicating potential applications in cancer therapy .

Chemical Biology and Drug Development

This compound is instrumental in the development of peptide-based therapeutics. Its ability to facilitate the introduction of unnatural amino acids expands the chemical diversity available for drug discovery:

- Peptide Libraries : The synthesis of diverse peptide libraries using Fmoc chemistry allows for high-throughput screening in drug discovery processes. This has been particularly effective in identifying lead compounds that can inhibit protein-protein interactions critical to disease progression .

- Photo-Crosslinking Applications : this compound can be modified to create photo-crosslinkers, which are valuable tools in drug discovery for target identification and validation. These compounds enable researchers to study protein interactions under physiological conditions .

Material Science Applications

In addition to biological applications, this compound is also utilized in material science:

- Biomaterials : Peptides synthesized with Fmoc chemistry can be incorporated into biomaterials for tissue engineering applications. The ability to tailor peptide sequences allows for the design of materials that can promote cell adhesion and growth .

- Nanotechnology : The use of Fmoc-protected peptides in nanotechnology has led to advancements in drug delivery systems. By conjugating peptides to nanoparticles, researchers can enhance the targeting and efficacy of therapeutic agents .

Mecanismo De Acción

The mechanism of action of Fmoc-L-methionyl chloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in peptide bond formation .

Comparación Con Compuestos Similares

- Fmoc-L-alanyl chloride

- Fmoc-L-phenylalanyl chloride

- Fmoc-L-lysyl chloride

Uniqueness: Fmoc-L-methionyl chloride is unique due to the presence of the sulfur-containing methionine residue. This sulfur atom can participate in specific interactions and reactions that are not possible with other amino acids. Additionally, methionine can be oxidized to methionine sulfoxide or methionine sulfone, adding another layer of chemical versatility .

Actividad Biológica

Fmoc-L-methionyl chloride is a derivative of the amino acid methionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection under basic conditions. Its biological activity is primarily linked to the peptides synthesized using this compound, which are studied for various therapeutic applications.

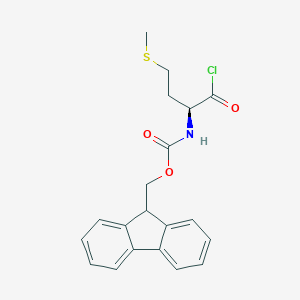

Chemical Structure:

- Molecular Formula: C₁₅H₁₅ClNO₂S

- Molecular Weight: 305.80 g/mol

Synthesis Method:

this compound is synthesized by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, yielding high purity and yield suitable for biological applications.

The mechanism of action involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the free amino group to participate in peptide bond formation, leading to the synthesis of bioactive peptides .

Biological Activity

Peptide Synthesis and Applications:

this compound is extensively used to synthesize peptides that exhibit a range of biological activities. These peptides can serve as probes for studying protein interactions, enzyme activity, and receptor binding. Notably, methionine's sulfur atom allows for unique interactions that can enhance the biological properties of synthesized peptides .

Case Studies and Research Findings

-

Therapeutic Peptides:

- Peptides synthesized from this compound have been investigated for their roles in various therapeutic areas, including cancer treatment and metabolic disorders. For instance, certain methionine-containing peptides have shown promise in modulating immune responses and reducing inflammation.

-

Bioactivity Assessment:

- A study highlighted that peptides derived from this compound exhibited significant contractile activity on smooth muscle tissues, indicating potential applications in treating bladder disorders and sexual dysfunctions . The half-maximal effective concentration (EC50) values were reported as 11 nM for rat uterus and 44 nM for bladder smooth muscle.

- Antimicrobial Properties:

Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Fmoc-L-alanyl chloride | Aliphatic side chain | Modulates metabolic pathways |

| Fmoc-L-phenylalanyl chloride | Aromatic side chain | Enhances receptor binding |

| Fmoc-L-lysyl chloride | Basic side chain | Involved in protein-protein interactions |

| This compound | Contains sulfur; unique reactivity | Diverse biological activities |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c1-26-11-10-18(19(21)23)22-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJHGGWNGRWSPZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.